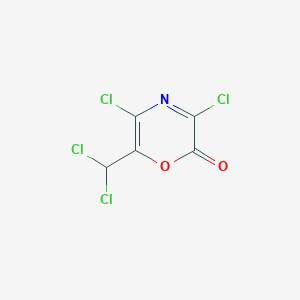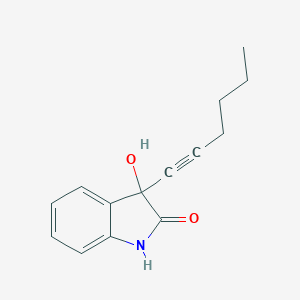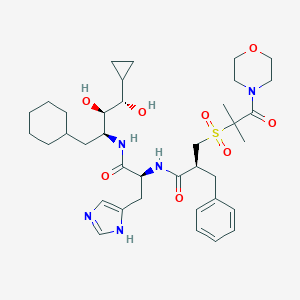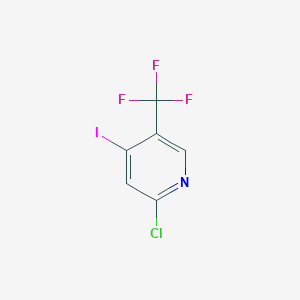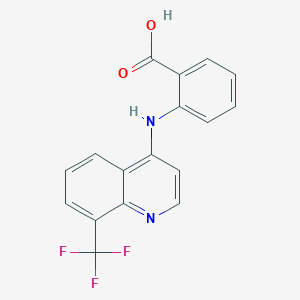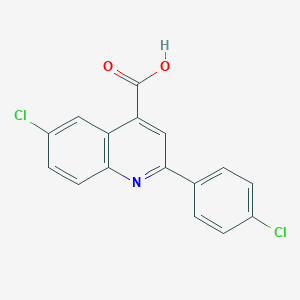![molecular formula C11H20N2O2 B138399 tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate CAS No. 128557-35-7](/img/structure/B138399.png)
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate (TBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is not fully understood. However, studies have suggested that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate can inhibit the growth of cancer cells and bacteria. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has not been extensively studied in vivo, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate. One direction is to further investigate its mechanism of action and its potential applications in cancer treatment and antibacterial therapy. Another direction is to explore its potential applications in material science, such as the synthesis of functionalized polymers and materials. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent.
Synthesemethoden
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is synthesized through a series of chemical reactions that involve the use of tert-butyl carbamate, propargylamine, and 1,3-dibromopropane. The first step involves the reaction between tert-butyl carbamate and propargylamine, which results in the formation of N-tert-butyl-N-(prop-2-ynyl)carbamate. In the second step, 1,3-dibromopropane is added to the reaction mixture, which leads to the formation of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In drug discovery, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications. In material science, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a precursor for the synthesis of functionalized polymers and materials.
Eigenschaften
CAS-Nummer |
128557-35-7 |
|---|---|
Produktname |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-7-12-8-6-9-13-10(14)15-11(2,3)4/h1,12H,6-9H2,2-4H3,(H,13,14) |
InChI-Schlüssel |
ISGDRUJSNRUSDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
Synonyme |
Carbamic acid, [3-(2-propynylamino)propyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



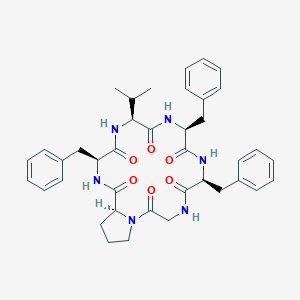
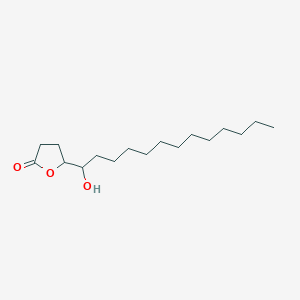
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
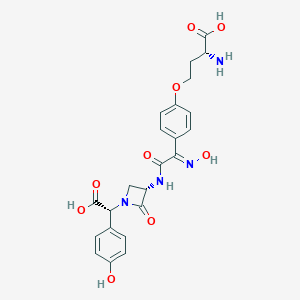
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
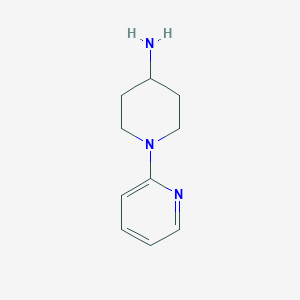
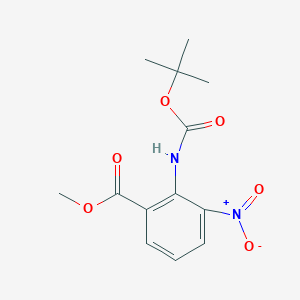
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
